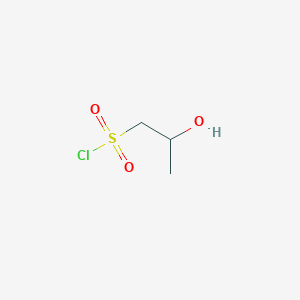
2-Hydroxypropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxypropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₇ClO₃S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a hydroxypropane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxypropane-1-sulfonyl chloride typically involves the chlorination of 2-hydroxypropane-1-sulfonic acid. One common method is the reaction of 2-hydroxypropane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
C₃H₇O₄S+SOCl₂→C₃H₇ClO₃S+SO₂+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance yield and purity.
化学反応の分析
Types of Reactions: 2-Hydroxypropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxypropane-1-sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN) are often employed.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
科学的研究の応用
2-Hydroxypropane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for research purposes.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer agents.
Industry: It is employed in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 2-hydroxypropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophiles, forming stable sulfonamide or sulfonate bonds. This reactivity is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on target molecules.
類似化合物との比較
2-Hydroxyethane-1-sulfonyl Chloride: Similar structure but with a shorter carbon chain.
2-Hydroxybutane-1-sulfonyl Chloride: Similar structure but with a longer carbon chain.
Methanesulfonyl Chloride: Lacks the hydroxy group and has a simpler structure.
Uniqueness: 2-Hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a hydroxy group and a sulfonyl chloride group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler sulfonyl chlorides.
特性
CAS番号 |
84145-10-8 |
|---|---|
分子式 |
C3H7ClO3S |
分子量 |
158.60 g/mol |
IUPAC名 |
2-hydroxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C3H7ClO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3 |
InChIキー |
XLETZVSHHPTZBK-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)
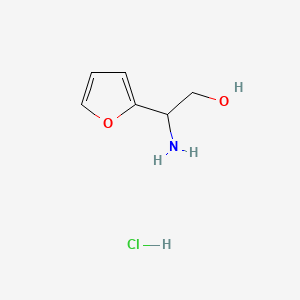


![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
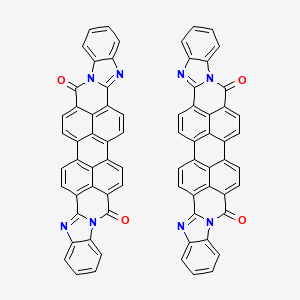
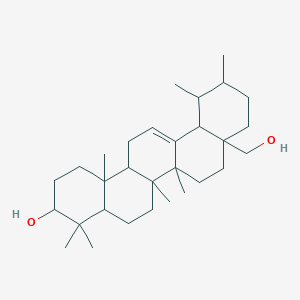

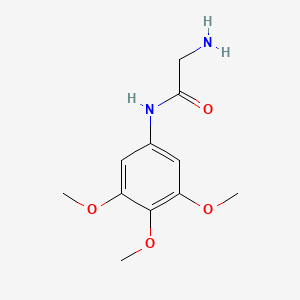
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
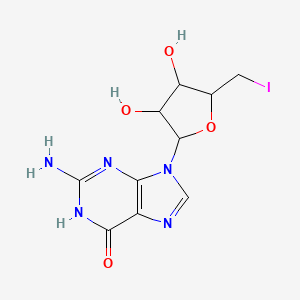
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
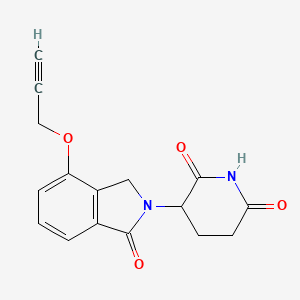
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
